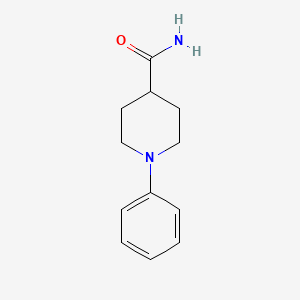

1-Phenylpiperidine-4-carboxamide

Description

Significance and Research Landscape of 1-Phenylpiperidine-4-carboxamide

This compound itself is a specific derivative that has garnered attention in academic research for its potential pharmacological applications. It is characterized by a piperidine (B6355638) ring with a phenyl group attached to the nitrogen atom and a carboxamide group at the 4-position. This compound serves as a valuable intermediate in the synthesis of more complex molecules. ontosight.ai

Research into this compound and its analogues has explored their potential in various therapeutic areas. For instance, derivatives of piperidine-4-carboxamide have been investigated for their analgesic properties and as dopamine (B1211576) reuptake inhibitors. researchgate.net The core structure is also found in compounds designed as monoamine neurotransmitter re-uptake inhibitors, which have potential applications in treating central nervous system disorders. google.com

The synthesis of this compound and its derivatives often involves multi-step processes. A common precursor is 1-benzyl-4-cyano-4-phenylpiperidine, which can be hydrolyzed to the corresponding carboxamide. Another synthetic approach starts from 1-benzylpiperidin-4-one, proceeding through a Strecker-type condensation to yield an anilino-nitrile, which is then selectively hydrolyzed to the anilino-amide. researchgate.net

The research landscape for this compound is primarily focused on its role as a scaffold for the development of novel therapeutic agents. The structural and functional group modifications of this core molecule allow for the fine-tuning of its biological activity.

Detailed Research Findings

| Compound | Research Focus | Key Findings | Reference |

| This compound | Synthesis and derivatization | Serves as a key intermediate for more complex molecules. | ontosight.ai |

| Piperidine-4-carboxamide Derivatives | Analgesic and Dopamine Reuptake Inhibition | Some derivatives show potential as analgesics and dopamine reuptake inhibitors. | researchgate.net |

| Piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives | Monoamine Neurotransmitter Re-uptake Inhibition | Investigated for the treatment of CNS disorders. | google.com |

| 1-Benzyl-4-phenylpiperidine-4-carboxamide | Synthesis | Can be synthesized from 1-benzyl-4-cyano-4-phenylpiperidine. | |

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Synthesis | An efficient synthesis has been developed from 1-benzylpiperidin-4-one. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYUUAQHPGQMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442077 | |

| Record name | 1-phenylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170353-34-1 | |

| Record name | 1-phenylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylpiperidine 4 Carboxamide and Its Analogues

Established Synthetic Routes to the 1-Phenylpiperidine-4-carboxamide Scaffold

The assembly of the core this compound structure relies on two key transformations: the formation of the amide bond and the construction of the piperidine (B6355638) ring system itself.

The conversion of a carboxylic acid or its derivative at the 4-position of the piperidine ring into a carboxamide is a critical step. Several methods have been established for this purpose.

One common approach is the hydrolysis of a nitrile precursor . For instance, 1-benzyl-4-cyano-4-phenylpiperidine can be treated with concentrated sulfuric acid to yield the corresponding anilino-amide. researchgate.net This method provides a direct route from a cyano group to a primary carboxamide.

Another widely used strategy involves the use of coupling agents to facilitate the reaction between a piperidine-4-carboxylic acid and an amine. Reagents such as 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) are effective in promoting the formation of the amide bond between 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid and various substituted amines to produce a library of amide derivatives. nih.gov Similarly, coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyrdinium-3-oxide hexafluorophosphate) are employed to form carboxamide derivatives from the corresponding carboxylic acid. nih.gov

A direct method for synthesizing N-substituted carboxamides involves the reaction of a piperidine with an isocyanate . For example, N-phenyl-4-[1-(4-trifluoromethyl)phenyl]-1H-indazol-3-yl]piperidine-1-carboxamide can be synthesized by reacting the piperidine precursor with phenyl isocyanate. prepchem.com This reaction typically proceeds efficiently, often just by mixing the reactants in a suitable solvent like toluene. prepchem.com

Finally, the activation of the carboxylic acid , for example by converting it to an acyl chloride, is a classic method. 1-methyl-4-phenyl-piperidine-4-carboxylic acid can be chlorinated using thionyl chloride, and the resulting acyl chloride can then be reacted with an alcohol to form an ester, or an amine to form an amide. ekjm.org

| Method | Precursors | Reagents | Product | Reference |

| Nitrile Hydrolysis | 1-Benzyl-4-cyano-4-phenylpiperidine | Conc. H₂SO₄ | Anilino-amide | researchgate.net |

| Coupling Reaction | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, Substituted amine | EDCI | 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide derivative | nih.gov |

| Isocyanate Addition | 4-[1-[4-(trifluoromethyl)phenyl]-1H-indazol-3-yl]piperidine, Phenyl isocyanate | Toluene | N-phenyl-4-[1-(4-trifluoromethyl)phenyl]-1H-indazol-3-yl]piperidine-1-carboxamide | prepchem.com |

| Acyl Chloride Formation | 1-Methyl-4-phenyl-piperidine-4-carboxylic acid | Thionyl chloride | 1-Methyl-4-phenyl-piperidine-4-carbonyl chloride | ekjm.org |

The synthesis of the piperidine ring itself can be achieved through various cyclization strategies. A classical approach, known as the Eisleb method, involves the reaction of benzyl (B1604629) cyanide with N-methyl-di-(2-chloroethyl)amine. ekjm.org This method, however, can be challenging due to the nature of the intermediates. A modified procedure involves reacting benzyl cyanide with ethylene (B1197577) oxide and methylamine (B109427) to form the N-methyl-4-cyano-4-phenylpiperidine intermediate, which can then be further processed. ekjm.org

Another significant route starts from a pre-formed piperidone. For example, an efficient synthesis of a key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, begins with 1-benzylpiperidin-4-one. researchgate.net A Strecker-type condensation of the piperidone with aniline (B41778) and hydrocyanic acid (HCN) yields the corresponding α-amino nitrile, which is a versatile precursor for the target carboxamide. researchgate.net

The synthesis of 1-carbethoxy-4-cyano-4-phenylpiperidine, a precursor for pethidine, also highlights the construction of the 4-aryl-4-cyanopiperidine core, which can be subsequently converted to the carboxamide or carboxylic acid. nih.govunodc.org

| Starting Material | Key Reagents | Intermediate/Product | Reference |

| Benzyl cyanide | Ethylene oxide, Methylamine | 1-Methyl-4-cyano-4-phenylpiperidine | ekjm.org |

| 1-Benzylpiperidin-4-one | Aniline, HCN | 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile | researchgate.net |

| N-mustards | Arylacetonitriles | 4-Aryl-4-cyanopiperidines | nih.govunodc.org |

Synthesis of Substituted this compound Derivatives

The pharmacological profile of this compound can be modulated by introducing substituents at various positions of the molecule.

Direct C-H functionalization of the piperidine ring has emerged as a powerful strategy. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes allow for the site-selective introduction of functional groups at the C2, C3, or C4 positions. nih.gov The selectivity of these reactions is controlled by the choice of the rhodium catalyst and the nitrogen-protecting group on the piperidine. nih.gov Other strategies for α-functionalization include lithiation followed by Negishi cross-coupling and photoredox catalysis. researchgate.net

Beyond C-H functionalization, modifications often target the piperidine nitrogen. The N-phenyl group can be introduced via N-arylation reactions, or it can be part of the synthetic strategy from the beginning. For many analogues, the nitrogen atom is substituted with groups other than a simple phenyl ring, such as a benzyl group, which can be introduced via reductive amination or alkylation and may be removed later if desired. researchgate.net For example, catalytic N-debenzylation is a key step in some synthetic pathways to yield the free secondary amine for further modification. researchgate.net

Introducing substituents on the N-phenyl ring is a common strategy to modulate the activity of these compounds. This is typically achieved by starting with a substituted aniline or a substituted phenyl-containing building block. For example, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized by coupling sulfanilamide (B372717) with ethyl piperidine-4-carboxylate, thereby introducing a sulfamoylbenzoyl group onto the piperidine nitrogen. nih.gov

In another example, the synthesis of pridopidine, 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, involved the modification of a 3-hydroxyphenyl group on the piperidine at the 4-position, leading to a derivative with a 3-(methylsulfonyl)phenyl substituent. nih.gov These examples show that a wide variety of electronic and steric properties can be introduced at the phenyl moiety to explore structure-activity relationships.

| Derivative Type | Synthetic Approach | Example Compound | Reference |

| Sulfonamide-substituted | Coupling of sulfanilamide with a piperidine ester | Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate | nih.gov |

| Methane-sulfonyl-substituted | Multi-step synthesis starting from a substituted phenol | 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Pridopidine) | nih.gov |

The carboxamide functional group itself can be readily modified to generate a diverse range of analogues. The primary carboxamide can be converted to N-substituted secondary or tertiary amides by using different amines in the amide bond formation step. For instance, a series of piperidine-4-carboxamide derivatives were synthesized as CCR5 inhibitors by reacting the piperidine-4-carboxylic acid core with various amines, leading to diverse N-substituents on the carboxamide nitrogen. nih.gov

Similarly, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were prepared by reacting the corresponding carboxylic acid with a variety of substituted benzylamines and piperazines in the presence of EDCI. nih.gov This approach allows for the systematic exploration of the chemical space around the carboxamide moiety. Furthermore, the carboxamide can be part of a larger heterocyclic system, or it can be replaced by bioisosteres to fine-tune the compound's properties.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact and improve efficiency. For the synthesis of this compound and its analogues, several green chemistry approaches have been explored, focusing on the use of alternative energy sources, greener solvents, and catalytic methods. nih.govnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity. asianpubs.org A significant advancement in green amide synthesis is the direct amidation of carboxylic acids and amines under solvent-free conditions using microwave energy. mdpi.comnih.gov For the synthesis of this compound, this could involve the direct reaction of 1-phenylpiperidine-4-carboxylic acid with an ammonia (B1221849) source. A notable example is the use of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) in an open microwave reactor, which has been shown to be effective for a wide range of substrates, including aromatic and aliphatic amines and carboxylic acids. mdpi.comnih.gov This method is highly efficient, rapid, and minimizes waste as it avoids the use of solvents and coupling reagents. nih.gov The isolation of the product is often simplified, in some cases eliminating the need for chromatographic purification. mdpi.comnih.gov

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and environmentally benign synthetic route. nih.gov Ultrasound irradiation can promote reactions through the physical phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates. This technique has been successfully applied to the synthesis of various amides. For instance, a clean, one-pot synthesis of secondary amides from carboxylic acids and amines has been reported using ethyl chloroformate as a coupling agent under ultrasound irradiation, with reactions completed in about an hour in moderate to good yields. nih.gov The application of ultrasound has also been shown to be effective in the synthesis of N-acylcyanamides from carboxylic acids, a process that is rapid and proceeds in high yields at room temperature. organic-chemistry.org These examples suggest that an ultrasound-assisted approach could be a viable and green method for the synthesis of this compound.

Catalytic and Solvent-Free Approaches:

The development of catalytic methods for amide bond formation is a key area of green chemistry research. nih.gov Boric acid has been identified as a simple, inexpensive, and non-toxic catalyst for the direct amidation of carboxylic acids with amines. This approach can be performed under solvent-free conditions, further enhancing its green credentials. While specific application to this compound is not detailed, the general methodology is promising.

Enzyme-catalyzed reactions represent another pillar of green synthesis, offering high selectivity and mild reaction conditions. Lipases, for example, have been used for the enantioselective acylation of amines in organic solvents. While not a direct synthesis of the primary amide, enzymatic methods could be envisioned for the synthesis of chiral analogues of this compound.

The following table presents a summary of green chemistry approaches that are applicable to the synthesis of amides, including potentially this compound.

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis | Reference(s) |

| Microwave-Assisted Synthesis | Rapid, energy-efficient, often solvent-free. | Direct reaction of 1-phenylpiperidine-4-carboxylic acid with an ammonia source, potentially catalyzed by CAN. | mdpi.comnih.govasianpubs.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, energy-efficient, can be performed in green solvents like water. | Amidation of 1-phenylpiperidine-4-carboxylic acid with an amine using a coupling agent under ultrasonic irradiation. | nih.govorganic-chemistry.org |

| Catalytic Methods | Use of non-toxic, inexpensive catalysts like boric acid; reduces waste from stoichiometric reagents. | Boric acid-catalyzed direct amidation of 1-phenylpiperidine-4-carboxylic acid. | nih.gov |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign. | Enantioselective synthesis of chiral analogues. |

Pharmacological and Biological Activities of 1 Phenylpiperidine 4 Carboxamide and Its Analogues

Overview of Observed Biological Activities

The structural scaffold of 1-phenylpiperidine-4-carboxamide has proven to be a versatile template for the development of potent and selective modulators of various biological targets. The following sections provide a detailed overview of the observed biological activities of this compound and its analogues.

Receptor Modulation

The this compound scaffold and its analogues have demonstrated significant activity as modulators of various G protein-coupled receptors (GPCRs), including cannabinoid, serotonin (B10506), and opioid receptors.

Cannabinoid Receptors: Analogues of this compound have been studied for their interaction with cannabinoid receptors, particularly the CB1 receptor. nih.gov For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), a well-known CB1 receptor antagonist, contains a piperidine (B6355638) moiety. nih.gov Conformational analyses of such compounds have provided insights into the steric and electrostatic interactions required for binding to the CB1 receptor. nih.gov

Serotonin Receptors: 4-Phenylpiperidine-2-carboxamide analogues have been discovered as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor. nih.govnih.gov These PAMs potentiate the effects of endogenous serotonin, offering a potential therapeutic avenue for conditions like obesity and substance use disorders. nih.govnih.gov Compound 12 (CTW0415) from this class showed improved pharmacokinetic properties and reduced off-target interactions. nih.govnih.gov

Opioid Receptors: The 4-phenylpiperidine (B165713) scaffold is a core component of many synthetic opioids, such as fentanyl and its analogues, which are potent agonists of the μ-opioid receptor. mdpi.comnih.gov Research has focused on developing novel loperamide (B1203769) analogues containing one or two 4-phenylpiperidine scaffolds, which are considered promising μ-opioid receptor agonists. mdpi.com

Chemokine Receptors: Piperidine-4-carboxamide derivatives have also been developed as antagonists for the CCR5 receptor, a co-receptor for HIV-1 entry into host cells. nih.gov The compound 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (TAK-220) demonstrated high CCR5 binding affinity and potent inhibition of HIV-1 replication. nih.gov

| Compound/Analogue Class | Target Receptor | Mode of Action | Key Findings |

| Pyrazole-3-carboxamide derivatives (e.g., SR141716) | Cannabinoid CB1 | Antagonist | Structural features determine binding and antagonist activity. nih.gov |

| 4-Phenylpiperidine-2-carboxamide analogues (e.g., CTW0415) | Serotonin 5-HT2C | Positive Allosteric Modulator (PAM) | Potentiate endogenous serotonin signaling with improved drug-like properties. nih.govnih.gov |

| Loperamide analogues | μ-Opioid | Agonist | Promising candidates for potent μ-opioid receptor agonism. mdpi.com |

| Piperidine-4-carboxamide derivatives (e.g., TAK-220) | CCR5 | Antagonist | Potent anti-HIV-1 activity through CCR5 antagonism. nih.gov |

Other Biological Interactions

Beyond enzyme inhibition and receptor modulation, this compound and its analogues have exhibited a range of other important biological activities.

Anti-inflammatory and Anti-nociceptive Effects: Several piperazine (B1678402) derivatives, which are structurally related to phenylpiperidines, have shown significant anti-inflammatory and anti-nociceptive properties. nih.gov For example, the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) reduced licking time in both phases of the formalin test and decreased paw edema in a carrageenan-induced inflammation model. nih.gov The inhibition of enzymes like FAAH and MAGL by phenylpiperidine analogues also contributes to their anti-inflammatory and analgesic effects by elevating the levels of endocannabinoids. nih.govnih.govresearchgate.net

Anti-HIV Activity: As mentioned in the receptor modulation section, piperidine-4-carboxamide derivatives that act as CCR5 antagonists have potent anti-HIV-1 activity. nih.gov By blocking the CCR5 co-receptor, these compounds prevent the entry of R5-tropic HIV-1 strains into immune cells. nih.gov

Monoamine Reuptake Inhibition: Certain piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives have been identified as monoamine neurotransmitter re-uptake inhibitors, affecting the levels of serotonin, dopamine (B1211576), and noradrenaline in the central nervous system. google.com This activity suggests their potential application in treating CNS disorders like depression. google.com

Mechanisms of Action at the Molecular Level

Understanding the molecular interactions and the subsequent modulation of cellular pathways is crucial for elucidating the therapeutic potential of this compound and its analogues.

Ligand-Target Interactions

The biological activity of this compound derivatives is dictated by their specific interactions with the binding sites of their target proteins. Molecular docking and structure-activity relationship (SAR) studies have been instrumental in defining these interactions.

For FAAH/sEH dual inhibitors, SAR studies have revealed that the sulfonamide group and the phenyl moiety play crucial roles in binding to the active sites of these enzymes. nih.gov In the case of CB1 receptor antagonists like SR141716, the N1 aromatic ring is thought to dominate the steric binding interaction with the receptor. nih.gov

Molecular docking simulations of 4-phenylpiperidine-2-carboxamide PAMs at the 5-HT2C receptor have provided insights into their binding at an allosteric site, which is distinct from the orthosteric site where serotonin binds. nih.gov This allosteric binding induces a conformational change in the receptor that enhances its affinity for and/or efficacy of the endogenous ligand.

For μ-opioid receptor agonists, a distinct pharmacophore has been proposed, with the piperidine ring in a chair conformation and the N-phenethyl and 4-phenylpropanamide substituents in equatorial positions. researchgate.net Four key moieties have been identified as necessary for optimal receptor recognition. researchgate.net

In the context of CCR5 antagonists, the introduction of a carbamoyl (B1232498) group into the phenyl ring of the 4-benzylpiperidine (B145979) moiety was found to improve metabolic stability while maintaining high binding affinity. nih.gov This highlights the importance of specific substitutions in optimizing the pharmacokinetic and pharmacodynamic properties of these compounds.

Cellular and Biochemical Pathway Modulation

The binding of this compound and its analogues to their respective targets initiates a cascade of downstream cellular and biochemical events.

Endocannabinoid System Modulation: By inhibiting FAAH and MAGL, these compounds increase the levels of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. nih.govnih.govresearchgate.net This elevation of endocannabinoid tone enhances the activation of cannabinoid receptors (CB1 and CB2), leading to a variety of physiological effects, including analgesia and anti-inflammatory responses. researchgate.netresearchgate.net The inhibition of MAGL has been shown to be effective in models of acute lung injury and neuropathic pain. nih.govresearchgate.net

Serotonergic Pathway Modulation: The positive allosteric modulation of the 5-HT2C receptor by 4-phenylpiperidine-2-carboxamide analogues enhances the signaling of serotonin. nih.govnih.gov This can lead to a reduction in food intake and the rewarding effects of drugs of abuse, suggesting a therapeutic potential for obesity and addiction. nih.gov The anti-nociceptive effects of some piperazine derivatives have also been linked to the serotonergic pathway. nih.gov

Opioid Pathway Modulation: As agonists of the μ-opioid receptor, phenylpiperidine derivatives like fentanyl activate descending pain-inhibitory pathways in the central nervous system. nih.gov This results in potent analgesia but also carries the risk of side effects associated with opioid receptor activation. nih.gov

Anti-inflammatory and Anti-viral Pathways: The anti-inflammatory effects of these compounds are mediated not only through the endocannabinoid system but also potentially through the inhibition of pro-inflammatory mediators. nih.gov The anti-HIV activity of CCR5 antagonists directly interferes with the viral entry process, a key step in the HIV life cycle. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of this compound and its analogues has led to a deep understanding of the structural requirements for their biological activities. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds for various molecular targets.

Influence of Substituents on Potency and Selectivity

The potency and selectivity of this compound derivatives are highly sensitive to the nature and position of substituents on both the phenyl and piperidine rings.

For analogues targeting the neurokinin-1 (NK₁) receptor, modifications at the 3-position of the piperidine ring have been shown to be critical. The introduction of a phenyl group at this position, as seen in 3-phenylpiperidine-4-carboxamide derivatives, was a key step in developing potent antagonists. nih.gov Further SAR studies on these 3-phenyl analogues revealed that substitution on this phenyl ring significantly impacts activity. For instance, a 4-fluoro-2-methylphenyl group at the 3-position of the piperidine ring resulted in compounds with high metabolic stability and excellent in vivo efficacy. nih.gov

In the context of serotonin 5-HT₂C receptor-positive allosteric modulators (PAMs), the 4-position of the piperidine ring has been a major focus. Optimization of a 4-undecyl moiety with various cyclohexyl- or phenyl-containing fragments was undertaken to decrease lipophilicity and the number of rotatable bonds. nih.gov This led to the discovery of compounds with improved pharmacokinetic profiles and reduced off-target interactions. nih.gov

For dipeptidyl peptidase II (DPP II) inhibitors based on a piperidine scaffold, substitutions on the piperidine ring also play a crucial role in enhancing selectivity. The introduction of a 4-methyl or a 3-fluorine group on the piperidine ring was found to improve selectivity and maintain high potency. nih.gov

The following table summarizes the influence of various substituents on the activity of this compound analogues at different targets.

| Scaffold | Target | Substituent Position | Substituent | Effect on Activity | Reference |

| 3-Phenylpiperidine-4-carboxamide | NK₁ Receptor | Piperidine C3 | 4-Fluoro-2-methylphenyl | High metabolic stability and efficacy | nih.gov |

| 4-Alkylpiperidine-2-carboxamide | 5-HT₂C Receptor | Piperidine C4 | Cyclohexyl- or phenyl-containing fragments | Improved pharmacokinetics, reduced off-target effects | nih.gov |

| 1-[(S)-2,4-diaminobutanoyl]piperidine | DPP II | Piperidine C3 or C4 | 3-Fluoro or 4-Methyl | Improved selectivity, maintained high potency | nih.gov |

| 4-Phenylpiperidine | μ-Opioid Receptor | Phenyl Ring | 3-Hydroxy | Pivotal for binding affinity and selectivity | researchgate.net |

Stereochemical Considerations in Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of this compound derivatives. The chiral centers within the piperidine ring and its substituents lead to different stereoisomers, which often exhibit significant differences in potency and efficacy.

In the case of opioid receptor ligands, the stereochemistry at the 3 and 4 positions of the piperidine ring is particularly important. For 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S) stereoisomer was found to be a more potent and highly selective μ-opioid receptor (MOR) agonist compared to its (3S, 4R) enantiomer. researchgate.net This highlights the specific spatial orientation required for optimal interaction with the receptor.

Furthermore, the preferred conformation of the piperidine ring can influence whether a compound acts as an agonist or an antagonist. Studies on 4-alkyl-4-arylpiperidine derivatives have shown that potent opioid agonists tend to adopt a chair conformation with the 4-aryl group in an axial position when protonated. nih.gov Conversely, antagonist properties are often associated with compounds that prefer a conformation where the 4-aryl group is in an equatorial position. nih.gov

The table below illustrates the impact of stereochemistry on the activity of selected this compound analogues.

| Compound Series | Stereoisomer | Target | Observed Activity | Reference |

| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues | (3R, 4S) | μ-Opioid Receptor | Potent and highly selective agonist | researchgate.net |

| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues | (3S, 4R) | μ-Opioid Receptor | Less potent activity | researchgate.net |

| 4-Alkyl-4-arylpiperidine derivatives | Axial 4-aryl chair conformation | Opioid Receptors | Potent agonist activity | nih.gov |

| 4-Alkyl-4-arylpiperidine derivatives | Equatorial 4-aryl chair conformation | Opioid Receptors | Antagonist properties | nih.gov |

| 3-Phenylpiperidine-4-carboxamide derivatives | (3S, 4S) | NK₁ Receptor | High potency | nih.gov |

Pharmacophore Elucidation

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound and its derivatives, several pharmacophore models have been proposed to explain their activity at various receptors.

For μ-opioid agonists based on the 4-phenylpiperidine scaffold, a key pharmacophore model has been developed. nih.govresearchgate.net This model suggests that for optimal receptor recognition, the piperidine ring should be in a chair conformation with both the N-phenethyl and the 4-phenylpropanamide substituents in equatorial positions. researchgate.net The model identifies four crucial moieties: the protonated nitrogen, the phenyl group, the carbonyl oxygen, and the second phenyl group of the N-phenethyl substituent, all of which play a role in receptor binding. researchgate.net

In the context of sigma (σ) receptor ligands, studies on 1-phenylpiperazine (B188723) and 4-phenylpiperidine derivatives have helped to identify the primary sigma pharmacophore. nih.gov These studies suggest that the 1-phenylpiperazine moiety can mimic the 2-phenylaminoethane structure, a known sigma ligand pharmacophore. nih.gov The model for sigma-2 affinity includes two hydrophobic areas and a hydrogen-bond donor region within the receptor site that interact with the ligand. researchgate.net

For mitofusin activators, a pharmacophore model was developed based on phenylhexanamide derivatives. This model indicates that a substituted cyclohexyl group and an aromatic moiety, connected by a carboxamide-containing alkyl linker, are key features. The linker provides optimal spacing between the two groups, which are proposed to mimic specific amino acid side chains (His380, Met376, and Val372) of the MFN2 protein. nih.gov

The fundamental components of a generalized pharmacophore for this compound derivatives often include:

A basic nitrogen atom, which is typically protonated at physiological pH.

A central hydrophobic core, usually the piperidine ring.

An aromatic ring (the phenyl group) attached to the piperidine ring.

A hydrogen bond donor/acceptor group, such as the carboxamide moiety.

The specific spatial arrangement and the electronic properties of these features are then fine-tuned to achieve selectivity for a particular biological target. nih.gov

Medicinal Chemistry and Drug Design Applications

Lead Compound Identification and Optimization Strategies for 1-Phenylpiperidine-4-carboxamide

The discovery of novel drug candidates based on the this compound structure involves a multifaceted approach, combining rational design, high-throughput screening, and fragment-based methods to identify and refine lead compounds with desired therapeutic properties. nih.govpatsnap.com

Rational Drug Design Methodologies

Rational drug design leverages knowledge of the biological target's three-dimensional structure to guide the synthesis of potent and selective ligands. For the this compound scaffold, this often involves targeting G-protein coupled receptors (GPCRs) like opioid and cannabinoid receptors.

Structure-Based Drug Design (SBDD): With the increasing availability of high-resolution crystal structures of target proteins, SBDD has become a cornerstone of lead optimization. researchgate.net For instance, molecular docking studies are used to predict how analogues of this compound will bind to the active site of a receptor. plos.org These computational models allow medicinal chemists to visualize key interactions, such as hydrogen bonds formed by the carboxamide group or hydrophobic interactions involving the phenyl ring. By analyzing these interactions, researchers can propose modifications to the scaffold to enhance binding affinity and selectivity. For example, in the development of antagonists for the Cannabinoid Receptor 1 (CB1), rational design was used to modify the scaffold to increase the topological polar surface area (TPSA), a strategy aimed at limiting blood-brain barrier permeability. nih.govnih.gov

Pharmacophore Modeling: In the absence of a target's crystal structure, a pharmacophore model can be constructed based on a set of known active ligands. This model defines the essential spatial arrangement of chemical features required for biological activity. For the this compound series, a typical pharmacophore might include:

A basic nitrogen atom.

An aromatic ring.

A hydrogen bond donor/acceptor from the carboxamide moiety.

A hydrophobic core provided by the piperidine (B6355638) ring.

This model then serves as a template to design novel molecules with a higher probability of being active. nih.gov

High-Throughput Screening (HTS) in Lead Discovery

High-throughput screening (HTS) is an automated process that allows for the rapid assessment of large chemical libraries for activity against a specific biological target. ewadirect.comcombichemistry.com This method is particularly useful for identifying initial "hits" that can be further developed into lead compounds.

A typical HTS campaign involves several stages:

Assay Development: A robust and sensitive assay is developed to measure the activity of interest, such as receptor binding or enzyme inhibition. nih.gov

Library Screening: A large, diverse collection of compounds is tested in the assay at a single concentration to identify initial hits. combichemistry.com Libraries may contain hundreds of thousands of compounds, and a successful HTS campaign might identify a number of molecules containing the this compound core.

Hit Confirmation and Triage: The activity of the initial hits is confirmed through re-testing. False positives are eliminated, and the remaining hits are prioritized based on their potency and other properties.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

HTS has been instrumental in identifying ligands for various targets, and compounds featuring the this compound scaffold are often present in screening libraries due to their favorable drug-like properties. nih.govrsc.org

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) offers an alternative to HTS for identifying lead compounds. wikipedia.orgnih.gov Instead of screening large, complex molecules, FBDD involves screening smaller, low-molecular-weight compounds known as "fragments." acs.org These fragments typically bind to the target with low affinity but do so very efficiently.

The this compound scaffold can be deconstructed into several fragments, such as:

Phenylpiperidine

Piperidine-4-carboxamide

In an FBDD approach, these fragments would be screened for binding to the target protein. Once a fragment hit is identified, it can be optimized by "growing" it to fill more of the binding pocket or by "linking" it with other nearby binding fragments to create a more potent molecule. wikipedia.orgacs.org The rigid piperidine ring is particularly useful in FBDD as it provides a stable anchor from which to explore different chemical vectors and build more complex, high-affinity ligands. researchgate.net

In Vitro Biological Evaluation Methodologies for this compound Analogues

Once novel analogues of this compound are synthesized, their biological activity must be thoroughly characterized using a variety of in vitro assays. These assays can be broadly categorized as biochemical and cell-based.

Biochemical Assays for Target Binding and Functional Activity

Biochemical assays utilize purified target proteins to directly measure the interaction of a compound with its intended target.

Radioligand Binding Assays: This is a classic and widely used method to determine the binding affinity of a compound for a receptor. The assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor. The results are typically expressed as the inhibitory constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors. For example, derivatives of this compound have been evaluated for their binding affinity to opioid and cannabinoid receptors using this method. nih.govnih.govnih.gov

| Compound/Analogue | Target Receptor | Kᵢ (nM) |

| Analogue A | μ-Opioid Receptor | 5.2 |

| Analogue B | CB1 Receptor | 0.44 nih.gov |

| Analogue C | CB2 Receptor | 8.0 nih.gov |

| Analogue D | σ Receptor | 1-10 nih.gov |

Functional Assays: These assays measure the functional consequence of a compound binding to its target. For GPCRs, a common functional assay is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins following receptor stimulation by an agonist. This allows researchers to distinguish between agonists (which activate the receptor), antagonists (which block the receptor), and inverse agonists (which reduce the basal activity of the receptor).

Cell-Based Assays for Phenotypic Changes and Target Engagement

Cell-based assays provide a more physiologically relevant context for evaluating compound activity by using living cells that endogenously or recombinantly express the target protein. combichemistry.com

Target Engagement Assays: It is crucial to confirm that a compound interacts with its intended target within the complex environment of a cell. nih.gov Techniques like cellular thermal shift assays (CETSA) or NanoBRET™ can be used to measure target engagement directly in live cells. A positive result in a target engagement assay provides strong evidence that the compound is reaching its target and binding to it as intended. nih.gov

| Assay Type | Parameter Measured | Example Result for a this compound Analogue |

| cAMP Assay | Inhibition of forskolin-stimulated cAMP production | EC₅₀ = 15 nM |

| Calcium Flux Assay | Increase in intracellular Ca²⁺ concentration | EC₅₀ = 50 nM |

| β-Arrestin Recruitment | Translocation of β-arrestin to the receptor | EC₅₀ = 25 nM |

By employing these sophisticated medicinal chemistry strategies and in vitro evaluation techniques, researchers can effectively discover and optimize novel drug candidates based on the versatile this compound scaffold.

Computational Approaches in the Design and Optimization of this compound Derivatives

Computational methods have become indispensable in modern medicinal chemistry, enabling the rapid and cost-effective design and optimization of drug candidates. In the context of this compound derivatives, these approaches have been instrumental in elucidating structure-activity relationships, predicting pharmacokinetic properties, and guiding the synthesis of novel and more potent compounds.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of this compound derivatives at their biological targets and for designing new analogs with improved affinity and selectivity.

Docking studies involve the use of scoring functions to estimate the binding affinity of a ligand to a target protein. By analyzing the interactions between the ligand and the amino acid residues in the binding pocket, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that contribute to the stability of the ligand-protein complex.

For instance, in the design of piperidine-4-carboxamide derivatives as inhibitors of secretory glutaminyl cyclase (sQC), a target for Alzheimer's disease, molecular docking and X-ray crystallography were used to understand the binding of a novel inhibitor. nih.gov This analysis revealed the specific interactions within the sQC active site, providing a structural basis for the observed activity and guiding further optimization. nih.gov Similarly, molecular docking simulations of 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT2C receptor have provided insights into their binding at an allosteric site, aiding in the design of compounds with enhanced drug-like properties. nih.gov

The insights gained from molecular docking are pivotal for structure-based drug design. By visualizing the binding pose of a this compound derivative, medicinal chemists can rationally design modifications to the scaffold to enhance interactions with the target, leading to increased potency and selectivity. This iterative process of docking, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Interactive Table: Key Interactions of Piperidine-4-Carboxamide Derivatives from Docking Studies

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Piperidine-4-carboxamide | Secretory glutaminyl cyclase (sQC) | Specific active site residues | Hydrogen bonds, hydrophobic interactions | nih.gov |

| 4-Phenylpiperidine-2-carboxamide | Serotonin 5-HT2C Receptor | Allosteric site residues | Not specified | nih.gov |

| Phenylpyrimidine-carboxamides | c-Met kinase | Not specified | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemmethod.com By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of novel compounds before they are synthesized. chemmethod.com

In the context of this compound and related structures, QSAR studies have been successfully applied. For example, a QSAR study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP) resulted in a statistically significant model. nih.gov This model, which used a selection of molecular descriptors, was able to predict the PARP inhibitory activity of the compounds with a high degree of accuracy (R² = 0.935). nih.gov Such models are invaluable for prioritizing which new derivatives to synthesize and test.

Another study focused on a series of 4-phenylpiperidine (B165713) derivatives as mu opioid agonists, employing a neural network-based QSAR approach. nih.gov This nonlinear model successfully correlated the molecular descriptors of the compounds with their analgesic activities, and a pharmacophore model was hypothesized based on the results to guide further structural optimization. nih.gov

The development of a robust QSAR model typically involves the following steps:

Data Set Preparation: A series of this compound analogs with their corresponding biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Interactive Table: Examples of QSAR Studies on Piperidine Derivatives

| Compound Series | Target/Activity | QSAR Method | Key Findings | Reference |

| 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamides | PARP Inhibition | Genetic Algorithm-Multiple Linear Regression | A highly predictive model (R² = 0.935) was developed. | nih.gov |

| 4-Phenylpiperidine derivatives | Mu Opioid Agonism | Neural Network | A nonlinear model was established and a pharmacophore was proposed. | nih.gov |

| Aryl alkanol piperazine (B1678402) derivatives | Antidepressant Activity | Genetic Function Approximation | Statistically significant 2D-QSAR models were developed (r² > 0.924). | nih.gov |

De Novo Design and Generative Artificial Intelligence for Novel this compound Scaffolds

While specific examples of de novo design of this compound scaffolds are not extensively reported, the general methodology holds significant promise for this chemical class. For instance, a generative AI approach could be used to:

Scaffold Hopping: Generate novel core structures that maintain the key pharmacophoric features of the this compound scaffold but possess different and potentially more favorable properties.

Fragment-Based Growth: Start with the this compound core and use a generative model to add new chemical functionalities that are predicted to enhance binding to a target.

Multi-objective Optimization: Simultaneously optimize multiple parameters, such as potency, selectivity, and synthetic accessibility, to design novel compounds that have a higher probability of success in preclinical development. digitellinc.com

The application of generative AI in drug discovery is a rapidly evolving field, and its integration into the design of novel this compound derivatives has the potential to accelerate the discovery of new therapeutics.

In Silico ADME Prediction and Optimization

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). japtronline.com Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction models use computational methods to estimate these properties based on the chemical structure of a compound. japtronline.com

For this compound derivatives, various in silico tools can be employed to predict their ADME profiles. For example, software like SwissADME and pkCSM can predict a wide range of properties, including:

Absorption: Parameters such as human intestinal absorption and cell permeability.

Distribution: Prediction of blood-brain barrier penetration and plasma protein binding. japtronline.com

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Estimation of renal clearance.

Toxicity: Prediction of potential toxicities, such as hepatotoxicity or cardiotoxicity.

A study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine utilized in silico ADME prediction to evaluate its drug-likeness and toxicity profile. nih.gov Similarly, an in silico ADMET and drug-likeness profiling of other piperidine-based inhibitors has been conducted to assess their pharmacokinetic and safety profiles. researchgate.net These predictions help in the early identification of potential liabilities and guide the optimization of the this compound scaffold to improve its ADME properties. For example, if a compound is predicted to have poor oral absorption, modifications can be made to its structure to enhance its solubility or permeability.

Interactive Table: Predicted ADME Properties for a Hypothetical this compound Derivative

| ADME Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Permeation | Low | May not be suitable for CNS targets without modification. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Hepatotoxicity | Low risk | Favorable safety profile. |

Target Identification and Validation in the Context of this compound Research

Identifying the molecular target of a bioactive compound discovered through phenotypic screening is a critical yet often challenging step in drug discovery. nih.govresearchgate.net This process, known as target deconvolution, is essential for understanding the mechanism of action and for further rational drug design. nih.gov

Bioinformatic and Proteomic Strategies for Target Prioritization

In the realm of medicinal chemistry, the identification and validation of molecular targets are critical steps in the development of new therapeutic agents. For compounds such as this compound and its analogs, bioinformatic and proteomic approaches offer powerful tools to elucidate potential protein interactions and prioritize targets for further investigation. These in silico and high-throughput experimental methods can significantly accelerate the drug discovery process by narrowing down the vast landscape of the human proteome to a manageable number of high-probability candidates.

Bioinformatic strategies often begin with the known chemical structure of a lead compound to predict its biological targets. This can be achieved through a variety of computational models that leverage large databases of known ligand-target interactions. Chemogenomic models, for instance, integrate information about the chemical structures of compounds with the protein sequences of their targets. nih.gov By analyzing these multi-scale data, it is possible to build predictive models that can score the likelihood of an interaction between a novel compound and a range of potential protein targets. nih.gov For a compound like this compound, this could involve screening it against a library of known receptors, enzymes, and ion channels, particularly those implicated in neurological or pain pathways, given the known activities of related phenylpiperidine structures. ontosight.ainih.gov

One common approach is to use the structural information of the compound to search for proteins with complementary binding sites. This can be done through molecular docking simulations, where the 3D structure of the compound is computationally "docked" into the binding pockets of various protein targets. The binding energies and conformational stability of these interactions can then be calculated to rank potential targets. For example, derivatives of piperidine have been analyzed in silico to predict their binding affinity and competitive inhibition of targets like the C-C chemokine receptor type 5 (CCR5), a key protein in HIV entry. nih.gov

Proteomic strategies, on the other hand, provide a more direct experimental approach to identify the cellular targets of a compound. Techniques like chemical proteomics involve using a modified version of the compound as a "bait" to pull down its interacting proteins from a complex biological sample, such as a cell lysate. These interacting proteins can then be identified using mass spectrometry. This method allows for an unbiased survey of the proteome and can reveal novel or unexpected targets.

Another powerful proteomic approach is differential expression proteomics. This involves treating cells or tissues with the compound of interest and then comparing the protein expression levels to untreated controls. Proteins that show significant changes in expression levels upon treatment may be part of the signaling pathway affected by the compound or could themselves be direct or indirect targets. For instance, proteomic profiling has been used to identify potential regulatory targets in mouse models of Parkinson's disease, a condition where piperidine-based compounds have been explored. nih.govfrontiersin.org

The integration of bioinformatic and proteomic data is particularly powerful. For example, proteins identified through a proteomic screen can be further analyzed using bioinformatic tools to understand their function, cellular location, and involvement in disease pathways. This integrated approach helps to build a more complete picture of the compound's mechanism of action and to prioritize the most promising targets for further validation studies.

The tables below present hypothetical data to illustrate the types of results generated from such studies on a series of this compound analogs.

Table 1: In Silico Target Prediction for this compound Analogs

| Compound ID | Predicted Target | Prediction Score | Method |

| PPC-001 | Mu-opioid receptor | 0.92 | Chemogenomic Model |

| PPC-002 | Serotonin 5-HT2C Receptor | 0.85 | Molecular Docking |

| PPC-003 | Dopamine (B1211576) D2 Receptor | 0.78 | Chemogenomic Model |

| PPC-004 | C-C chemokine receptor type 5 | 0.71 | Molecular Docking |

This table is generated for illustrative purposes and does not represent actual experimental data.

Table 2: Proteomic Profiling of Cells Treated with PPC-001

| Protein Identified | Fold Change | p-value | Potential Role |

| MAPK1 | 2.5 | 0.001 | Signal Transduction |

| CREB1 | 1.8 | 0.005 | Transcription Factor |

| GNAI2 | -2.1 | 0.002 | G-protein signaling |

| HSP90AA1 | 1.5 | 0.01 | Chaperone Protein |

This table is generated for illustrative purposes and does not represent actual experimental data.

Through the iterative process of computational prediction, experimental validation, and bioinformatic analysis, researchers can effectively prioritize the most relevant biological targets of this compound and its derivatives, paving the way for more focused and efficient drug development efforts.

Future Directions and Research Gaps

Expanding the Chemical Space of 1-Phenylpiperidine-4-carboxamide Derivatives

The therapeutic utility of the this compound core can be significantly broadened by systematically exploring its chemical space. Future research will likely focus on strategic structural modifications to enhance potency, selectivity, and pharmacokinetic profiles. Key strategies include:

Substitution Pattern Analysis: A primary avenue of exploration involves the systematic variation of substituents on both the phenyl and piperidine (B6355638) rings, as well as on the carboxamide nitrogen. For instance, research into N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for Alzheimer's disease has shown that replacing an ester linker with a more metabolically stable amide linker can yield promising results. nih.gov The exchange of the indanone moiety for various aryl and aromatic heterocycles has also been a fruitful strategy. nih.gov

Scaffold Hopping and Hybridization: The generation of novel analogues by hybridizing substructures from different classes of biologically active molecules is a promising approach. This has been demonstrated in the development of potent and long-acting neurokinin-1 (NK1) receptor antagonists, where derivatives were created by combining elements from two distinct types of tachykinin NK1 receptor antagonists. nih.gov

Stereochemical Exploration: The influence of stereochemistry on biological activity is a critical aspect that warrants further investigation. The synthesis and evaluation of specific stereoisomers of this compound derivatives can lead to the discovery of compounds with improved affinity and selectivity for their targets.

| Compound Class | Target/Application | Key Structural Modifications | Reference |

| 4-Phenylpiperidine-2-carboxamide analogues | Serotonin (B10506) 5-HT2C Receptor Positive Allosteric Modulators | Optimization of the 4-position with cyclohexyl- or phenyl-containing fragments | nih.gov |

| N-benzylpiperidine carboxamide derivatives | Cholinesterase inhibitors (Alzheimer's Disease) | Replacement of ester linker with amide; substitution of indanone moiety with aryl/heterocyclic rings | nih.gov |

| 4-Hydroxy-4-phenylpiperidines | Nociceptin Receptor Ligands | Variations at the N-1 and C-4 positions | nih.gov |

| Piperidine-4-carboxamides | DNA Gyrase Inhibitors (Antibacterial) | Substitution on the phenyl moiety (e.g., trifluoromethyl group) | nih.gov |

| 3-Phenylpiperidine-4-carboxamides | Neurokinin-1 Receptor Antagonists | Hybridization of substructures from two types of NK1 receptor antagonists | nih.gov |

Advanced Mechanistic Elucidation Studies

A deeper understanding of the molecular mechanisms underlying the biological effects of this compound derivatives is crucial for their rational design and therapeutic application. Future research should move beyond simple binding assays to more sophisticated mechanistic studies.

Key areas for investigation include:

Identification of Novel Biological Targets: While some targets are known, such as the serotonin 5-HT2C receptor and cholinesterase, a comprehensive profiling of the target landscape for this compound class is needed. nih.govnih.gov Unbiased screening approaches could reveal previously unknown receptors, enzymes, or ion channels that are modulated by these compounds. For example, some piperidine-4-carboxamide derivatives have been identified as inhibitors of DNA gyrase, suggesting a potential antibacterial application. nih.gov

Allosteric Modulation: There is growing evidence that some this compound analogues act as allosteric modulators rather than simple orthosteric ligands. For example, certain derivatives have been identified as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor. nih.gov Future studies should aim to characterize the nature of this allosteric modulation in detail, including the identification of the allosteric binding sites and the conformational changes induced in the target protein.

Signal Transduction Pathway Analysis: Elucidating the downstream signaling cascades affected by the binding of these compounds to their targets is essential. This involves investigating the modulation of second messenger systems, protein phosphorylation events, and gene expression profiles.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Actions

The advent of high-throughput "multi-omics" technologies offers an unprecedented opportunity to gain a holistic understanding of the cellular and physiological effects of this compound derivatives. The integration of genomics, transcriptomics, proteomics, and metabolomics data can provide a systems-level view of drug action.

Future research in this area should focus on:

Pharmacogenomics and Personalized Medicine: Identifying genetic variations that influence an individual's response to these compounds can pave the way for personalized therapeutic strategies.

Unbiased MoA Deconvolution: A multi-omics approach can help to uncover the mode of action (MoA) of compounds with unknown mechanisms. By analyzing the global changes in a biological system upon treatment, it is possible to generate hypotheses about the primary targets and pathways affected. An interpretable machine learning model integrating various omics data has already been successfully used to uncover the MoAs of small molecules in models of Huntington's Disease. nih.gov A similar approach could be highly valuable for characterizing novel this compound analogues. nih.gov

Biomarker Discovery: Multi-omics data can be mined to identify biomarkers that predict therapeutic response or potential adverse effects. These biomarkers could be used to stratify patient populations in clinical trials and to monitor treatment efficacy.

Novel Therapeutic Area Exploration for this compound Analogues

While derivatives of this compound have been investigated for indications such as pain, inflammation, and psychosis, there is significant potential to explore their utility in other therapeutic areas. ontosight.ai

Promising new avenues for research include:

Neurodegenerative Diseases: Beyond Alzheimer's disease, the neuroprotective and neuromodulatory properties of these compounds could be harnessed for the treatment of other neurodegenerative conditions like Parkinson's disease. nih.gov The ability of some derivatives to cross the blood-brain barrier makes them attractive candidates for CNS disorders. nih.gov

Substance Use Disorders: The modulation of neurotransmitter systems by this compound analogues suggests their potential application in the treatment of addiction and substance use disorders. nih.gov

Oncology: The carboxamide moiety is present in many anticancer agents, and its ability to interact with various oncogenic targets makes this scaffold a promising starting point for the development of novel cancer therapeutics. nih.gov The structural versatility of piperine-carboximidamide hybrids, for example, has been leveraged to target multiple kinases involved in cancer progression. nih.gov

Infectious Diseases: The discovery of piperidine-4-carboxamides as inhibitors of bacterial DNA gyrase opens up a new front in the battle against antibiotic resistance. nih.gov Further optimization of these compounds could lead to a new class of antibacterial agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenylpiperidine-4-carboxamide derivatives, and what analytical techniques validate their purity?

- Methodology :

- Synthesis : A typical route involves reacting piperidine-4-carboxamide precursors with phenyl-containing reagents via nucleophilic substitution or amidation. For example, coupling 4-piperidinecarboxylic acid derivatives with aniline under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Validation : Use nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity (>98%), and mass spectrometry (MS) for molecular weight verification .

Q. How do researchers optimize reaction yields for piperidine-4-carboxamide derivatives under varying conditions?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in arylations.

- Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and thermal stability .

Q. What safety protocols are critical when handling this compound intermediates?

- Methodology :

- Use fume hoods to avoid inhalation of volatile intermediates.

- Wear nitrile gloves and lab coats to prevent dermal exposure.

- Store compounds at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar piperidine-4-carboxamide analogs?

- Methodology :

- Comparative Analysis : Cross-reference with published spectra of analogs (e.g., N-(4-methylphenyl) derivatives in ).

- Computational Modeling : Use software like Gaussian or ACD/Labs to predict chemical shifts and validate experimental data .

- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d6) clarify splitting patterns in crowded spectral regions .

Q. What strategies improve the biological activity of this compound derivatives in target-binding assays?

- Methodology :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to enhance binding affinity to enzymes like carbonic anhydrase .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .

- SAR Analysis : Correlate substituent effects (e.g., alkyl vs. aryl groups) with IC₅₀ values from enzyme inhibition assays .

Q. How do researchers address challenges in crystallizing this compound derivatives for X-ray diffraction studies?

- Methodology :

- Solvent Screening : Test mixtures of ethanol/water or DCM/hexane for slow evaporation.

- Temperature Gradients : Use gradient cooling (e.g., 4°C to -20°C) to induce nucleation.

- Co-Crystallization : Add co-formers (e.g., succinic acid) to stabilize crystal lattices .

Q. What are the best practices for reconciling discrepancies between computational predictions and experimental results in solubility studies?

- Methodology :

- Parameter Adjustment : Refine force fields (e.g., OPLS-AA) to better model solvation effects.

- Experimental Validation : Use dynamic light scattering (DLS) to measure aggregation tendencies in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.